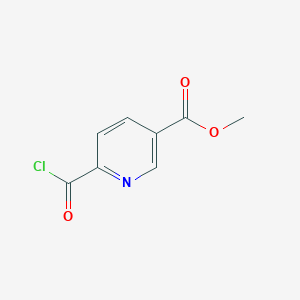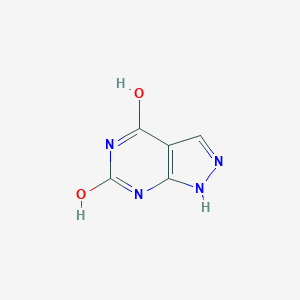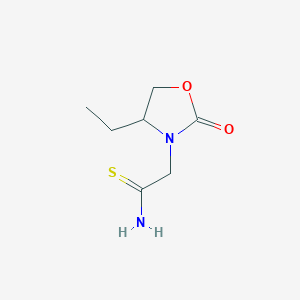
4-Ethyl-2-oxo-3-oxazolidineethanethioamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-Ethyl-2-oxo-3-oxazolidineethanethioamide, also known as ethionamide, is a synthetic compound used as an antibiotic to treat tuberculosis. It was first introduced in the 1950s and has since been used as a second-line drug for the treatment of drug-resistant tuberculosis. Ethionamide is a prodrug that is activated by the enzyme EthA, which is found in Mycobacterium tuberculosis. Once activated, it inhibits the synthesis of mycolic acids, which are essential for the formation of the cell wall of the bacteria.
Mécanisme D'action
Ethionamide is a prodrug that is activated by the enzyme EthA, which is found in Mycobacterium tuberculosis. Once activated, it inhibits the synthesis of mycolic acids, which are essential for the formation of the cell wall of the bacteria. This leads to the death of the bacteria.
Effets Biochimiques Et Physiologiques
Ethionamide has been shown to have several biochemical and physiological effects. It has been shown to inhibit the growth of Mycobacterium tuberculosis by inhibiting the synthesis of mycolic acids. It has also been shown to inhibit the growth of cancer cells by inducing apoptosis and inhibiting cell proliferation.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of using 4-Ethyl-2-oxo-3-oxazolidineethanethioamide in lab experiments is its effectiveness against drug-resistant strains of Mycobacterium tuberculosis. This makes it a valuable second-line drug for the treatment of tuberculosis. One limitation of using 4-Ethyl-2-oxo-3-oxazolidineethanethioamide in lab experiments is its potential toxicity. It has been shown to have hepatotoxicity and neurotoxicity in some patients.
Orientations Futures
There are several future directions for the study of 4-Ethyl-2-oxo-3-oxazolidineethanethioamide. One direction is the development of new derivatives of 4-Ethyl-2-oxo-3-oxazolidineethanethioamide that are more effective against drug-resistant strains of Mycobacterium tuberculosis. Another direction is the study of the potential use of 4-Ethyl-2-oxo-3-oxazolidineethanethioamide as an anti-cancer agent. Further studies are needed to determine the safety and efficacy of 4-Ethyl-2-oxo-3-oxazolidineethanethioamide in the treatment of cancer. Finally, the development of new methods for the synthesis of 4-Ethyl-2-oxo-3-oxazolidineethanethioamide may lead to more efficient and cost-effective production of the drug.
Méthodes De Synthèse
The synthesis of 4-Ethyl-2-oxo-3-oxazolidineethanethioamide involves the reaction of 2-mercaptoacetaldehyde with 2-amino-4-ethylpyrimidine to form 4-ethyl-2-mercapto-3-oxazolidinone. This intermediate is then reacted with thionyl chloride to form 4-Ethyl-2-oxo-3-oxazolidineethanethioamide. The overall reaction can be represented as follows:
2-mercaptoacetaldehyde + 2-amino-4-ethylpyrimidine → 4-ethyl-2-mercapto-3-oxazolidinone
4-ethyl-2-mercapto-3-oxazolidinone + thionyl chloride → 4-Ethyl-2-oxo-3-oxazolidineethanethioamide (4-Ethyl-2-oxo-3-oxazolidineethanethioamide)
Applications De Recherche Scientifique
Ethionamide has been extensively studied for its use in the treatment of tuberculosis. It has been shown to be effective against drug-resistant strains of Mycobacterium tuberculosis, making it a valuable second-line drug. In addition to its use as an antibiotic, 4-Ethyl-2-oxo-3-oxazolidineethanethioamide has also been studied for its potential as an anti-cancer agent. It has been shown to inhibit the growth of cancer cells in vitro and in animal models.
Propriétés
Numéro CAS |
172514-89-5 |
|---|---|
Nom du produit |
4-Ethyl-2-oxo-3-oxazolidineethanethioamide |
Formule moléculaire |
C7H12N2O2S |
Poids moléculaire |
188.25 g/mol |
Nom IUPAC |
2-(4-ethyl-2-oxo-1,3-oxazolidin-3-yl)ethanethioamide |
InChI |
InChI=1S/C7H12N2O2S/c1-2-5-4-11-7(10)9(5)3-6(8)12/h5H,2-4H2,1H3,(H2,8,12) |
Clé InChI |
AKFDHLPACSNPQT-UHFFFAOYSA-N |
SMILES |
CCC1COC(=O)N1CC(=S)N |
SMILES canonique |
CCC1COC(=O)N1CC(=S)N |
Synonymes |
3-Oxazolidineethanethioamide, 4-ethyl-2-oxo- |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.






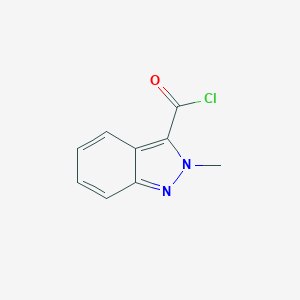
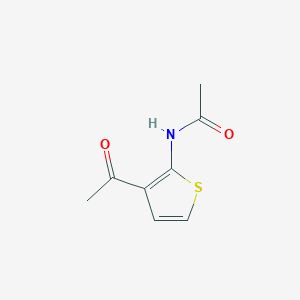



![5-Ethoxy-7-fluoro-[1,2,4]triazolo[4,3-c]pyrimidine-3(2H)-thione](/img/structure/B66673.png)

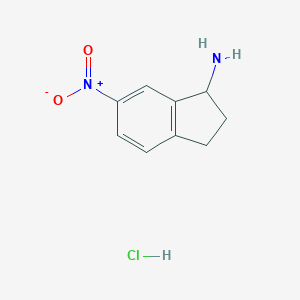
![5a-amino-7-methyl-3,6-dioxido-5,8-dihydro-4H-pyrrolo[2,3-g][2,1,3]benzoxadiazole-3,6-diium-8a-ol](/img/structure/B66679.png)
